REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH:10]([CH:12]([C:14]([O-])=O)[OH:13])O)([O-])=[O:8].[K+].[Na+].O1[CH2:23][CH2:22][CH2:21]C1>>[CH:21]1([CH2:14][CH:12]([OH:13])[CH2:10][CH2:7][OH:8])[CH2:22][CH2:23]1 |f:0.1.2.3.4.5,6.7.8|
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.528 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
|
Name
|
|
Quantity
|
31.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
Thereafter, the reaction solution was stirred at room temperature for one hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for one hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at a low temperature under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:diethyl ether=1:1 to 1:4)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |